Comparative Physicochemical Properties: LogP and Hydrogen Bonding Profile of 7-Hydroxy-4-(pyridin-3-yl)coumarin vs. Umbelliferone
The introduction of a 3-pyridyl group at the 4-position of the coumarin scaffold significantly alters key physicochemical parameters relative to the parent compound, umbelliferone (7-hydroxycoumarin). Computed property data from PubChem for 7-Hydroxy-4-(pyridin-3-yl)coumarin can be directly compared to published data for umbelliferone. The target compound exhibits a higher LogP and an increased number of hydrogen bond acceptors, which influences its solubility and permeability profile [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Umbelliferone: LogP = 1.46 |
| Quantified Difference | ΔLogP = +0.64 (43% increase) |
| Conditions | Computed values from PubChem (XLogP3) and literature data for umbelliferone |
Why This Matters
This quantifiable difference in lipophilicity directly affects compound behavior in biological assays and chromatographic separations, making the pyridyl-substituted analog more suitable for applications requiring increased membrane permeability or reversed-phase retention.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 5702837, 7-Hydroxy-4-(3-pyridyl)coumarin. Retrieved April 17, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 5281426, Umbelliferone. Retrieved April 17, 2026. View Source
